molecular formula C20H12O4S B14481774 Benzo(a)pyrenyl-6-sulfate CAS No. 64811-02-5

Benzo(a)pyrenyl-6-sulfate

Cat. No.: B14481774
CAS No.: 64811-02-5
M. Wt: 348.4 g/mol
InChI Key: VEJQBCHNVXFPNO-UHFFFAOYSA-N
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Description

Benzo(a)pyrenyl-6-sulfate is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. Benzo(a)pyrene is formed during the incomplete combustion of organic matter and is commonly found in coal tar, tobacco smoke, and grilled meats . This compound is a sulfate conjugate of benzo(a)pyrene, which can be formed through metabolic processes in living organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(a)pyrenyl-6-sulfate typically involves the sulfonation of benzo(a)pyrene. This can be achieved by reacting benzo(a)pyrene with sulfuric acid or sulfur trioxide in the presence of a catalyst. The reaction conditions often require elevated temperatures and controlled environments to ensure the selective formation of the sulfate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The product is then purified through techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyrenyl-6-sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo(a)pyrenyl-6-sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo(a)pyrenyl-6-sulfate involves its metabolic activation to reactive intermediates that can bind to DNA and proteins. This binding can lead to mutations and disruptions in cellular processes, contributing to its carcinogenic effects. The compound primarily targets the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of genes involved in xenobiotic metabolism .

Comparison with Similar Compounds

Benzo(a)pyrenyl-6-sulfate can be compared with other sulfate conjugates of PAHs, such as:

Conclusion

This compound is a significant compound in the study of PAHs due to its unique chemical properties and biological effects. Its synthesis, reactions, and applications provide valuable insights into the behavior of PAH derivatives in various fields of research.

Properties

CAS No.

64811-02-5

Molecular Formula

C20H12O4S

Molecular Weight

348.4 g/mol

IUPAC Name

benzo[b]pyren-6-yl hydrogen sulfate

InChI

InChI=1S/C20H12O4S/c21-25(22,23)24-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H,(H,21,22,23)

InChI Key

VEJQBCHNVXFPNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2OS(=O)(=O)O)C=CC5=CC=CC(=C54)C=C3

Related CAS

33953-73-0 (Parent)

Origin of Product

United States

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